

Synthesis of deuterated ceramide internal standards

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Compound of Interest

Compound Name: Ceramide 3-d3

Cat. No.: B3026237

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An In-depth Technical Guide to the Synthesis and Application of Deuterated Ceramide Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that serve as central hubs in cellular metabolism, acting as both structural components of cell membranes and critical signaling molecules.^{[1][2][3]} They are implicated in a wide array of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, inflammation, and insulin signaling.^{[1][4][5][6]} Given their profound biological significance, the accurate quantification of ceramide species in biological samples is paramount for understanding disease pathogenesis and for the development of novel therapeutics.

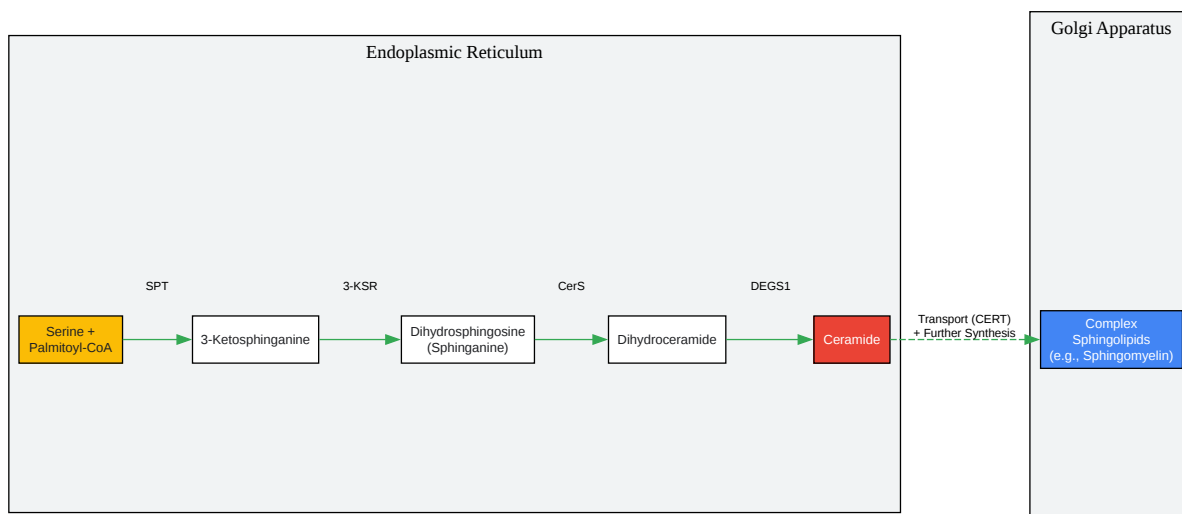
Mass spectrometry (MS) has become the gold standard for lipid analysis due to its high sensitivity and specificity.^[7] However, accurate quantification requires the use of internal standards to correct for variations in sample extraction and instrument response. Stable isotope-labeled lipids, particularly deuterated ceramides, are the preferred internal standards because they are chemically identical to their endogenous counterparts but distinguishable by mass, ensuring similar behavior during sample preparation and analysis.^{[8][9]} This guide provides a comprehensive overview of the biological pathways involving ceramides, detailed protocols for the chemical synthesis of deuterated ceramide standards, and their application in quantitative analysis.

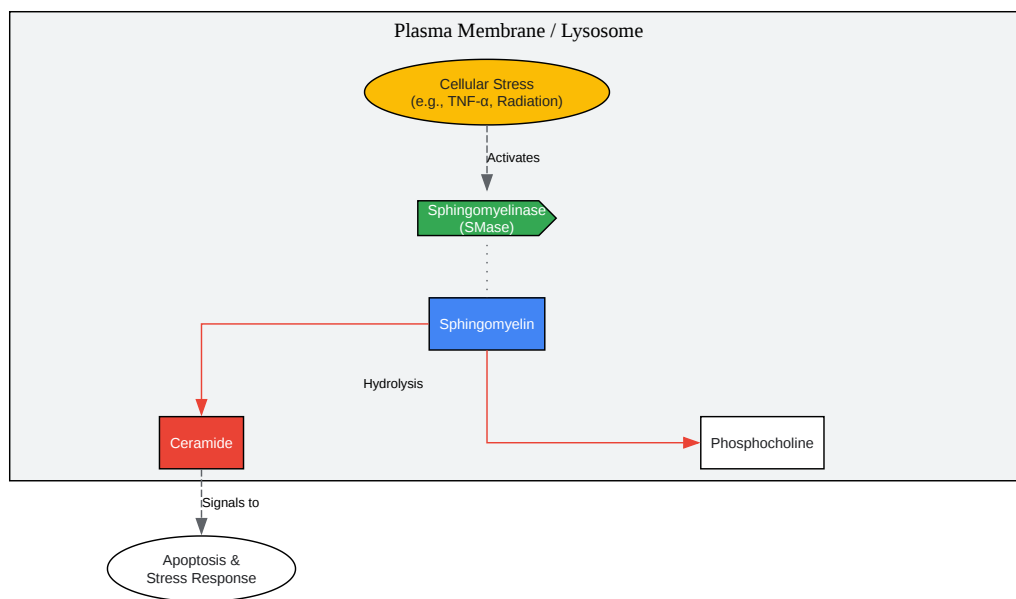
Ceramide Metabolism and Signaling Pathways

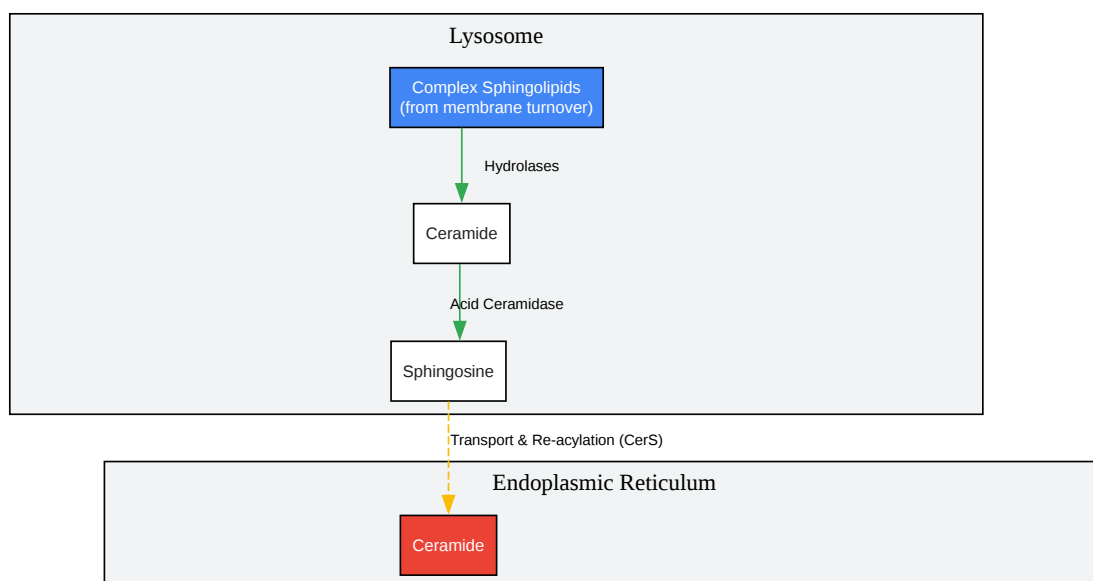
The cellular concentration of ceramides is tightly regulated through a complex network of synthesis and degradation pathways. There are three primary routes for ceramide generation: the de novo synthesis pathway, the sphingomyelinase (or sphingomyelin hydrolysis) pathway, and the salvage pathway.^{[4][10][11]}

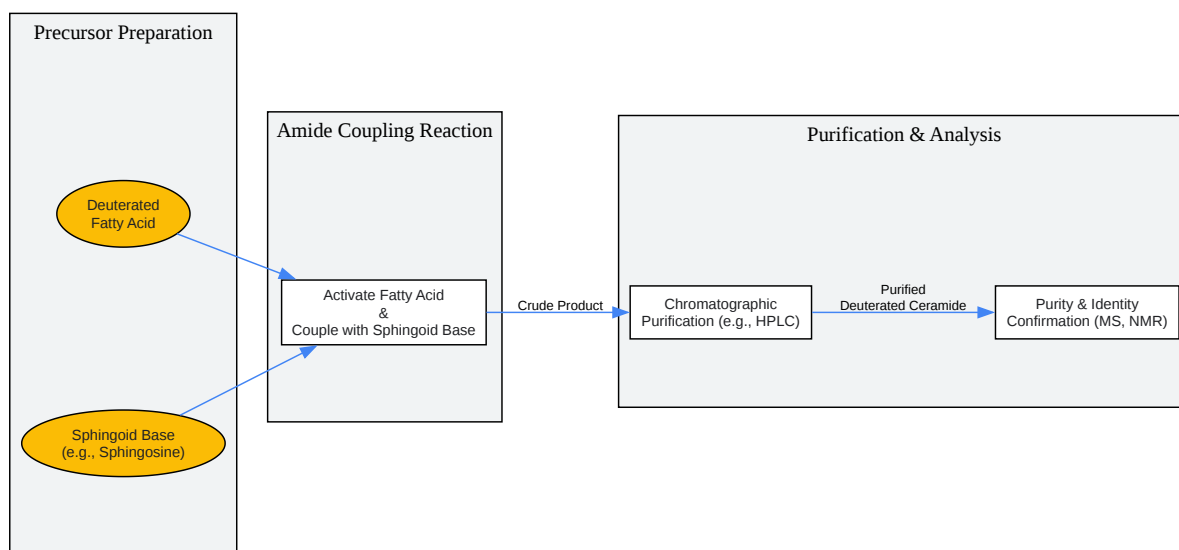
De Novo Synthesis Pathway

The de novo pathway builds ceramides from basic precursors, primarily in the endoplasmic reticulum (ER).^{[1][2]} It begins with the condensation of the amino acid serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), which is the rate-limiting step of this pathway.^{[4][12][13]} The product, 3-ketosphinganine, is then reduced to sphinganine (dihydrosphingosine). Following this, a fatty acid is attached by a (dihydro)ceramide synthase (CerS) to form dihydroceramide. The final step is the introduction of a double bond by dihydroceramide desaturase (DEGS) to yield ceramide.^{[1][4]}









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